molecular formula C10H9BrN2O2S B13523898 Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B13523898
M. Wt: 301.16 g/mol
InChI Key: BGCUAJIHCRNCQY-UHFFFAOYSA-N
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Description

Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization with carbon disulfide and ethyl chloroformate . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The unique combination of the ethyl ester and bromo substituent in this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

InChI

InChI=1S/C10H9BrN2O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3

InChI Key

BGCUAJIHCRNCQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)Br

Origin of Product

United States

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